molecular formula C23H26O14 B13430617 [(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate

[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B13430617
M. Wt: 526.4 g/mol
InChI Key: ZZPYUMARYUNGIK-DYWBIDBVSA-N
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Description

[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification. The reaction conditions typically require the use of protecting groups such as benzyl or acetyl groups to prevent unwanted side reactions. The final step often involves the deprotection of these groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to handle the complex multi-step synthesis. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like thionyl chloride or phosphorus tribromide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, potentially affecting their structure and function. The benzoate ester moiety may also play a role in its biological activity by interacting with specific enzymes or receptors.

Properties

Molecular Formula

C23H26O14

Molecular Weight

526.4 g/mol

IUPAC Name

[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C23H26O14/c1-2-9-10-5-15(35-20(31)8-3-12(25)16(27)13(26)4-8)36-21(32)11(10)7-33-22(9)37-23-19(30)18(29)17(28)14(6-24)34-23/h2-4,7,9-10,14-15,17-19,22-30H,1,5-6H2/t9-,10+,14-,15-,17-,18+,19-,22+,23+/m1/s1

InChI Key

ZZPYUMARYUNGIK-DYWBIDBVSA-N

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@@H](OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Canonical SMILES

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

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